molecular formula C12H12BrNO2 B2893184 (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 176484-88-1

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B2893184
CAS No.: 176484-88-1
M. Wt: 282.137
InChI Key: UHAUKCUMZSWGEC-HVFQMFNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic lactam derivative features a pyrrolo-oxazolone core with a bromine atom at the 6-position and a phenyl group at the 3-position. Its stereochemistry (3R,6S,7aS) is critical for its conformational stability and reactivity.

Properties

IUPAC Name

(3R,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAUKCUMZSWGEC-JBLDHEPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CO[C@@H](N2C(=O)[C@H]1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of N-propargylamides. A metal-free cyclization process using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source is one of the efficient methods . This intramolecular iodooxygenation leads to the formation of the oxazolone ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine or phenyl groups.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolones.

Scientific Research Applications

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenyl groups play crucial roles in binding to active sites, while the oxazolone ring structure facilitates the formation of stable complexes. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences physicochemical properties and synthetic utility. Key analogs include:

Compound Name Substituent at 6-position Key Properties References
(3R,6S,7aS)-6-Bromo-3-phenyl derivative Br High electrophilicity; participates in nucleophilic substitutions. Moderate stability under ambient conditions.
(3R,6S,7aS)-6-(Phenylsulfanyl) analog Ph-S Enhanced stability due to sulfur's electron-donating effect. Crystallizes readily (Rf = 0.44, m.p. reported). Used in X-ray crystallography studies.
(3R,7aS)-3-(Trichloromethyl) derivative CCl₃ Air- and moisture-stable. Acts as a reagent for synthesizing α-branched prolines. Higher steric bulk reduces reactivity in polar solvents.
(S,E)-6-(Trifluoromethyl)benzylidene analog CF₃ Electron-withdrawing CF₃ group increases electrophilicity. Synthesized via LiHMDS catalysis; exhibits distinct E/Z isomerism.
(7R,7aS)-7-Ethyl-3,3-dimethyl analog CH₂CH₃ Ethyl group enhances lipophilicity. Used in medicinal chemistry for improved membrane permeability. Requires low-temperature storage for stability.

Key Observations :

  • Bromo substituent offers a balance between reactivity and stability, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Phenylsulfanyl group improves crystallinity, aiding structural elucidation .
  • Trichloromethyl derivatives excel in stability, making them practical reagents for prolonged storage .

Stability and Reactivity

  • Bromo derivative : Susceptible to hydrolysis under acidic/basic conditions but stable in anhydrous environments. Bromine's leaving-group ability facilitates further derivatization .
  • Trichloromethyl analog : Exceptionally stable under ambient conditions due to the electron-withdrawing CCl₃ group, which reduces nucleophilic attack .
  • Phenylsulfanyl analog : Oxidizes to sulfoxide/sulfone derivatives under strong oxidizing conditions, expanding its utility in diversity-oriented synthesis .

Biological Activity

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C12H12BrNO2
  • Molar Mass : 282.13318 g/mol
  • CAS Number : 176484-88-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against certain types of cancer cells and pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using both visual observation and colorimetric methods such as the MTT assay.

MIC Results

MicroorganismMIC (μg/mL)Method Used
Aspergillus fumigatus8NCCLS
Candida albicans16MTT
Escherichia coli32NCCLS

These results indicate that this compound possesses significant antifungal activity, particularly against Aspergillus species.

Study 1: Antifungal Activity

A study published in a peer-reviewed journal assessed the antifungal efficacy of various compounds including this compound. The study utilized a range of clinical isolates from patients with fungal infections. The compound demonstrated promising antifungal activity with a notable reduction in fungal growth at concentrations as low as 8 μg/mL.

Study 2: Cytotoxicity

In another investigation focusing on cytotoxicity against human cancer cell lines, this compound was found to induce apoptosis in breast cancer cells. The IC50 values were determined using the MTT assay:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

This indicates that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.